molecular formula C6H3Br4NO B3289150 2-Amino-3,4,5,6-tetrabromophenol CAS No. 855836-38-3

2-Amino-3,4,5,6-tetrabromophenol

Cat. No.: B3289150
CAS No.: 855836-38-3
M. Wt: 424.71 g/mol
InChI Key: RVBPXZXVNVETRS-UHFFFAOYSA-N
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Description

2-Amino-3,4,5,6-tetrabromophenol is an organic compound with the molecular formula C6H3Br4NO. It is a derivative of phenol, where four bromine atoms and an amino group are substituted on the benzene ring. This compound is part of the bromophenol family, which consists of phenol molecules with varying numbers of bromine atoms attached .

Chemical Reactions Analysis

2-Amino-3,4,5,6-tetrabromophenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-3,4,5,6-tetrabromophenol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of flame retardants and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-3,4,5,6-tetrabromophenol involves its interaction with various molecular targets. The bromine atoms and amino group can participate in hydrogen bonding, halogen bonding, and other interactions with biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

2-Amino-3,4,5,6-tetrabromophenol is unique due to its specific substitution pattern on the benzene ring. Similar compounds include other bromophenols like 2,3,4,5-tetrabromophenol and 2,3,4,6-tetrabromophenol. These compounds share similar chemical properties but differ in their substitution patterns, which can lead to variations in their reactivity and applications .

Properties

IUPAC Name

2-amino-3,4,5,6-tetrabromophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br4NO/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBPXZXVNVETRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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